molecular formula C9H11I B096604 2-Iodoisopropylbenzene CAS No. 19099-54-8

2-Iodoisopropylbenzene

Cat. No.: B096604
CAS No.: 19099-54-8
M. Wt: 246.09 g/mol
InChI Key: SORQIYFSJAWBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodoisopropylbenzene: is an organic compound with the molecular formula C9H11I . It is characterized by the presence of an iodine atom and an isopropyl group attached to a benzene ring. .

Mechanism of Action

Target of Action

2-Iodoisopropylbenzene is primarily used as a reagent in organic synthesis . The specific targets of this compound can vary depending on the context of the reaction it is involved in.

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is used in. As a reagent, it can participate in various types of reactions, including substitution and addition reactions, where it interacts with other molecules to form new compounds .

Result of Action

The molecular and cellular effects of this compound are determined by the specific reaction it is used in and the resulting compounds. As a reagent in organic synthesis, it contributes to the formation of a wide range of products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place . It should also be sealed and kept dry . Furthermore, it should be handled with care due to its irritant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoisopropylbenzene can be synthesized through the iodination of isopropylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction can be represented as follows:

C6H5CH(CH3)2+I2C6H4I(CH(CH3)2)+HIC_6H_5CH(CH_3)_2 + I_2 \rightarrow C_6H_4I(CH(CH_3)_2) + HI C6​H5​CH(CH3​)2​+I2​→C6​H4​I(CH(CH3​)2​)+HI

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Iodoisopropylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The iodine atom can be reduced to form isopropylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted isopropylbenzenes.

    Oxidation Reactions: Products include isopropylbenzyl alcohol and acetophenone.

    Reduction Reactions: The major product is isopropylbenzene.

Scientific Research Applications

2-Iodoisopropylbenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-2-isopropylbenzene
  • 2-Chloro-2-isopropylbenzene
  • 2-Fluoro-2-isopropylbenzene

Comparison: 2-Iodoisopropylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes this compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom’s ability to participate in oxidative addition reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-iodo-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORQIYFSJAWBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172612
Record name o-Iodocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19099-54-8
Record name 1-Iodo-2-isopropylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19099-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Iodocumene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019099548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Iodocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-iodocumene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name o-Iodocumene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR9WQW9E5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thus, a system comprising 5 mol % of CuI, 2 equiv of K2CO3 and 2 equiv of ethylene glycol in isopropanol (without pre-drying and degassing) at 80° C. under argon was applied for the coupling of various functionalized aryl iodides with thiols. Both aromatic and aliphatic NH2 groups, phenol, carboxylic acid, ketone, ester, amide and aldehyde functional groups are tolerated under these reaction conditions. No deleterious effect is observed when heterocyclic substrates, such as 5-iodoindole, are used. This protocol is also applicable to ortho-substituted substrates; for example, the sterically hindered 2-isopropylthiophenol can be coupled with 2-iodotoluene in 88% yield at 80° C. A 91% yield was obtained when the highly sterically hindered 2-isopropyliodobenzene and 2-isopropylthiophenol were coupled at 100° C. The presence of functional groups in the ortho position of the aryl iodide substrates are tolerated including a hydroxymethyl group and a free NH2 group. As can be seen from the results in FIG. 2, a thiophenol with an ortho carboxymethyl group can be coupled in good yield. In addition, alkyl thiols were also found to be effective nucleophiles. Aryl bromides can be used for the arylation of thiols if the aryl bromide is first converted into the corresponding aryl iodide using CuI (10 mol %), a 1,2-diaminoalkane ligand (e.g., 20 mol % of N,N′-dimethylethylenediamine) and sodium iodide (2 equiv) before the addition of the thiol starting material. In summary, we have developed a general and efficient Cu-catalyzed arylation method for both aryl and alkyl thiols under mild conditions that tolerate a wide variety of functional groups.
[Compound]
Name
heterocyclic substrates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
aryl iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
thiols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodoisopropylbenzene
Reactant of Route 2
Reactant of Route 2
2-Iodoisopropylbenzene
Reactant of Route 3
Reactant of Route 3
2-Iodoisopropylbenzene
Reactant of Route 4
Reactant of Route 4
2-Iodoisopropylbenzene
Reactant of Route 5
Reactant of Route 5
2-Iodoisopropylbenzene
Reactant of Route 6
2-Iodoisopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.